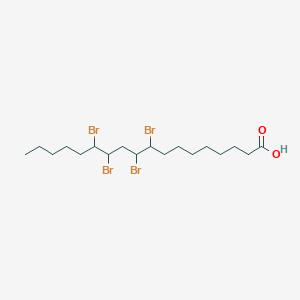

9,10,12,13-Tetrabromooctadecanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

9,10,12,13-tetrabromooctadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32Br4O2/c1-2-3-7-10-14(19)16(21)13-17(22)15(20)11-8-5-4-6-9-12-18(23)24/h14-17H,2-13H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTORNZPNCYXGMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(CC(C(CCCCCCCC(=O)O)Br)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Br4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939215 |

Source

|

| Record name | 9,10,12,13-Tetrabromooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-89-4 |

Source

|

| Record name | 9,10,12,13-Tetrabromooctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1794-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10,12,13-Tetrabromooctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1794-89-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10,12,13-Tetrabromooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10,12,13-tetrabromooctadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Structural Elucidation of 9,10,12,13-Tetrabromooctadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural elucidation of 9,10,12,13-Tetrabromooctadecanoic acid. The document details the established synthetic route via the bromination of linoleic acid and outlines the analytical techniques required for comprehensive structural verification. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 9,10,12,13-Tetrabromooctadecanoic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂Br₄O₂ | [1][2][3] |

| Molecular Weight | 600.06 g/mol | [1][2] |

| Melting Point | 115 °C | [2][4] |

| Appearance | Solid | [3] |

| CAS Number | 1794-89-4 | [1][2] |

Synthesis of 9,10,12,13-Tetrabromooctadecanoic Acid

The primary and most well-documented method for the synthesis of 9,10,12,13-Tetrabromooctadecanoic acid is the direct bromination of linoleic acid. This reaction proceeds via an electrophilic addition of bromine across the two double bonds of the linoleic acid carbon chain.

Synthesis Workflow

The overall workflow for the synthesis is depicted in the following diagram.

References

Physical and chemical properties of 9,10,12,13-Tetrabromooctadecanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10,12,13-Tetrabromooctadecanoic acid, also known as 9,10,12,13-tetrabromostearic acid, is a halogenated derivative of linoleic acid, an omega-6 fatty acid. Its structure incorporates four bromine atoms across the original double bonds of the linoleic acid backbone. This modification significantly alters its physical and chemical properties, making it a subject of interest for various chemical applications, including its use as a synthetic intermediate or as a reference standard in analytical chemistry. This document provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known spectral characteristics.

Core Physical and Chemical Properties

The addition of four bromine atoms to the C18 fatty acid chain results in a molecule with a significantly higher molecular weight and altered polarity compared to its unsaturated precursor. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 9,10,12,13-tetrabromooctadecanoic acid | [1] |

| Synonyms | 9,10,12,13-Tetrabromostearic acid | [2][3] |

| CAS Number | 1794-89-4 | [4][3] |

| Molecular Formula | C18H32Br4O2 | [4][3] |

| Molecular Weight | 600.07 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 115 °C | |

| Solubility | Insoluble in water. Expected to be soluble in non-polar organic solvents such as ethers and halogenated hydrocarbons. | |

| Purity | Commercially available with purity >97% | [2][3] |

Experimental Protocols

Synthesis of 9,10,12,13-Tetrabromooctadecanoic Acid from Linoleic Acid

This protocol describes the synthesis via the direct bromination of linoleic acid. The principle of this reaction is the electrophilic addition of bromine across the double bonds of the fatty acid.

Materials:

-

Linoleic acid

-

Diethyl ether (anhydrous)

-

Bromine

-

5% Sodium thiosulfate solution

-

Mechanical stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

In a beaker equipped with a mechanical stirrer, dissolve the linoleic acid in diethyl ether.

-

Chill the solution to 0-10°C using an ice bath.

-

Slowly add a stoichiometric amount of bromine (2 moles of Br2 per mole of linoleic acid) dissolved in a small amount of diethyl ether from a dropping funnel. Maintain the temperature below 20°C throughout the addition.

-

After the addition is complete, the solution should retain a deep red color, indicating an excess of bromine.

-

Allow the reaction mixture to stand in the ice bath at 0-10°C overnight. A white precipitate of 9,10,12,13-Tetrabromooctadecanoic acid will form.

-

To quench the excess bromine, add a 5% sodium thiosulfate solution dropwise until the red color disappears.

-

Collect the white precipitate by suction filtration using a Büchner funnel.

-

Wash the precipitate with cold diethyl ether to remove any unreacted starting material and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dioxane.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).

1. Derivatization to Fatty Acid Methyl Ester (FAME):

-

Materials: 9,10,12,13-Tetrabromooctadecanoic acid, Methanolic HCl (or BF3-Methanol), Hexane, Anhydrous Sodium Sulfate.

-

Procedure:

-

Place approximately 10 mg of the sample in a screw-capped test tube.

-

Add 2 mL of methanolic HCl.

-

Heat the mixture at 60°C for 30 minutes.

-

After cooling, add 2 mL of hexane and 1 mL of water.

-

Vortex the mixture and allow the layers to separate.

-

Carefully transfer the upper hexane layer containing the FAME to a new vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions:

-

Column: HP-5ms (30 m x 0.250 mm ID x 0.25 µm) or equivalent.

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, then ramp to 310°C at 40°C/min and hold for 1 minute.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-700.

-

Expected Mass Spectrum: The mass spectrum is expected to show a molecular ion peak (after derivatization) and characteristic fragmentation patterns. Due to the presence of bromine, isotopic patterns for bromine-containing fragments (approximately 1:1 ratio for 79Br and 81Br) will be observed. The fragmentation will likely involve cleavage at the C-C bonds adjacent to the bromine atoms and loss of bromine radicals.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 9,10,12,13-Tetrabromooctadecanoic acid.

1. Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

2. ¹H NMR Spectroscopy:

-

Expected Signals:

-

~0.9 ppm: A triplet corresponding to the terminal methyl group (CH3).

-

~1.2-1.6 ppm: A complex multiplet region for the methylene groups (CH2) of the aliphatic chain.

-

~2.3 ppm: A triplet for the methylene group alpha to the carboxylic acid (CH2COOH).

-

~4.0-4.5 ppm: Multiplets corresponding to the methine protons attached to the carbons bearing the bromine atoms (CH-Br).

-

~10-12 ppm: A broad singlet for the carboxylic acid proton (COOH), which may be exchangeable with D2O.

-

3. ¹³C NMR Spectroscopy:

-

Expected Signals:

-

~14 ppm: Terminal methyl carbon.

-

~22-34 ppm: Methylene carbons of the aliphatic chain.

-

~50-60 ppm: Carbons attached to bromine (C-Br).

-

~179-181 ppm: Carboxylic acid carbon (COOH).

-

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activities or involvement in signaling pathways of 9,10,12,13-Tetrabromooctadecanoic acid. Its primary role appears to be in chemical synthesis and as an analytical standard. The high degree of bromination significantly alters its structure from naturally occurring fatty acids, suggesting it is unlikely to be a substrate for common metabolic enzymes. However, like many halogenated organic compounds, it should be handled with care as its toxicological properties are not well-defined.[1]

Conclusion

9,10,12,13-Tetrabromooctadecanoic acid is a well-characterized synthetic derivative of linoleic acid. Its physical and chemical properties are dominated by the presence of the four bromine atoms, which impart a higher melting point and different solubility characteristics compared to its parent fatty acid. The experimental protocols for its synthesis via bromination and its analysis by GC-MS and NMR are well-established methodologies for fatty acid chemistry. While its biological role is not documented, its well-defined structure makes it a useful compound for researchers in the fields of synthetic organic chemistry and analytical science.

References

In-Depth Technical Guide: 9,10,12,13-Tetrabromooctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10,12,13-Tetrabromooctadecanoic acid, a halogenated fatty acid, is a derivative of octadecanoic acid (stearic acid). This document provides a comprehensive overview of its known chemical and physical properties, including its CAS registry number and various synonyms. It is important to note that while basic identifying information is readily available, in-depth experimental data, detailed biological activity, and specific signaling pathways associated with this compound are not extensively documented in publicly accessible scientific literature.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 9,10,12,13-Tetrabromooctadecanoic acid are summarized below. This data is compiled from various chemical databases and supplier information.

| Property | Value |

| CAS Number | 1794-89-4[1][2][3][4] |

| Molecular Formula | C₁₈H₃₂Br₄O₂[1][2][4] |

| Molecular Weight | 600.07 g/mol [1][4] |

| IUPAC Name | 9,10,12,13-tetrabromooctadecanoic acid[5] |

| Melting Point | 115 °C[2] |

| EINECS Number | 217-266-0[2] |

A comprehensive list of synonyms for 9,10,12,13-Tetrabromooctadecanoic acid is provided to aid in literature searches and material sourcing.

| Synonym |

| 9,10,12,13-Tetrabromostearic acid[1][2][3][4] |

| Tetrabromostearicacid[2] |

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, analysis, or biological evaluation of 9,10,12,13-Tetrabromooctadecanoic acid.

General analytical methods for the determination of brominated fatty acids, often in the context of brominated vegetable oils (BVO), include:

-

Gas Chromatography-Flame Ionization Detector (GC-FID): Used for the quantification of brominated vegetable oil content in commercial soft drinks after transesterification to fatty acid methyl esters.[6]

-

Atmospheric Pressure Gas Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (APGC-QTOF): Employed for the qualitative confirmation of bromostearic acid methyl esters.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A rapid method for the quantification of brominated vegetable oil in soft drinks.[7]

-

Combustion Ion Chromatography: A technique used for the determination of brominated additives like BVO in beverages.[8]

It is important to note that these methods are for the general class of brominated fatty acids or BVO and would require specific adaptation and validation for the analysis of 9,10,12,13-Tetrabromooctadecanoic acid.

Biological Activity and Signaling Pathways

There is a significant lack of specific information regarding the biological activity and signaling pathways of 9,10,12,13-Tetrabromooctadecanoic acid in the available literature.

Research on brominated vegetable oils (BVO), which contain various brominated fatty acids, has raised health concerns. Studies on rats fed with BVO have shown an increase in the triacylglycerol content in the heart, liver, and soleus muscle.[9] Chronic intake of BVO in rats has also been associated with an increase in triglyceride content and total and esterified cholesterol in heart muscle.[10] The U.S. Food and Drug Administration (FDA) has noted that studies on BVO raised concerns about potential effects on the heart, and more recent studies in rodents indicated potential negative health effects on the thyroid.[11] As of August 2, 2025, BVO will no longer be permitted in food in the United States.[12]

The direct effects and specific molecular targets of 9,10,12,13-Tetrabromooctadecanoic acid remain uncharacterized.

Due to the absence of specific data on signaling pathways for 9,10,12,13-Tetrabromooctadecanoic acid, a logical workflow for its initial investigation is proposed below.

References

- 1. labsolu.ca [labsolu.ca]

- 2. chemwhat.com [chemwhat.com]

- 3. 9,10,12,13-TETRABROMOSTEARIC ACID | 1794-89-4 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 9,10,12,13-Tetrabromooctadecanoic acid | C18H32Br4O2 | CID 98942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Analyses of the brominated vegetable oil in soft drinks using gas chromatography-flame ionization detector and atmospheric pressure gas chromatography-quadrupole/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simple and rapid quantification of brominated vegetable oil in commercial soft drinks by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Effect of brominated vegetable oils on heart lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Toxicological effects induced by the chronic intake of brominated vegetable oils] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Brominated Vegetable Oil (BVO) | FDA [fda.gov]

- 12. Brominated Vegetable Oil: What Is It? [webmd.com]

Unveiling the Enigma of 9,10,12,13-Tetrabromooctadecanoic Acid: A Technical Guide to its Potential Natural Occurrence, Sources, and Analysis

Introduction

This technical guide delves into the current scientific understanding of 9,10,12,13-tetrabromooctadecanoic acid, a polybrominated fatty acid. While this compound is a known component of synthetic brominated vegetable oils (BVOs), its presence in nature remains unconfirmed. However, the vast chemical diversity of marine organisms, particularly their propensity for producing halogenated lipids, provides a compelling basis for investigating its potential natural origins. This document serves as a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of its hypothetical biosynthesis, potential natural sources, and detailed analytical methodologies for its detection and characterization.

Hypothetical Natural Occurrence and Biosynthesis

The marine environment is a rich reservoir of unique chemical structures, with marine algae and invertebrates being prolific producers of halogenated organic compounds. Red algae (Rhodophyta) and marine sponges, in particular, are known to synthesize a variety of brominated lipids.[1][2] This capability is attributed to the presence of halogenating enzymes, such as haloperoxidases, which catalyze the incorporation of bromine into organic molecules.[3]

While the natural occurrence of 9,10,12,13-tetrabromooctadecanoic acid has not been definitively reported in the scientific literature, a plausible biosynthetic pathway can be hypothesized based on established biochemical principles. The likely precursor for this molecule is linoleic acid (a C18:2 fatty acid), which is common in many organisms. The proposed pathway involves two key steps:

-

Desaturation: The introduction of two additional double bonds into the linoleic acid backbone to form a conjugated diene system.

-

Enzymatic Bromination: The stereospecific addition of four bromine atoms across the double bonds, catalyzed by bromoperoxidases.

Figure 1: Hypothetical biosynthetic pathway of 9,10,12,13-tetrabromooctadecanoic acid.

Potential Natural Sources

Given the prevalence of brominated compounds in the marine biosphere, several organisms could be considered potential, albeit unconfirmed, sources of 9,10,12,13-tetrabromooctadecanoic acid. These include:

-

Red Algae (Rhodophyta): Species from this phylum are renowned for their diverse halogenated secondary metabolites.[1]

-

Marine Sponges: Sponges are known to host symbiotic microorganisms that produce a vast array of bioactive compounds, including brominated fatty acids.[4][5]

-

Cyanobacteria: Certain species of marine cyanobacteria have also been identified as producers of halogenated organic molecules.

Quantitative Data on Related Brominated Fatty Acids

To date, there is no available quantitative data on the concentration of 9,10,12,13-tetrabromooctadecanoic acid in any natural source. However, studies on other brominated fatty acids in marine organisms provide a valuable point of reference for potential concentration ranges.

| Brominated Fatty Acid | Marine Source | Concentration Range | Reference |

| Monobrominated Fatty Acids (C25-C27) | Dragmacidon reticulatum (Sponge) | Up to 14.2% of total fatty acids | [5] |

| 6-bromo-5,9-hexacosadienoic acid | Amphimedon terpenensis (Sponge) | Not specified | [4] |

| Other Organobromine Compounds | Various marine biota | ng/g to µg/g lipid weight | [6] |

Experimental Protocols

The following section outlines a comprehensive experimental workflow for the extraction, purification, and identification of 9,10,12,13-tetrabromooctadecanoic acid from a marine biological matrix, adapted from established methods for the analysis of brominated fatty acids.

Figure 2: Generalized experimental workflow for the analysis of 9,10,12,13-tetrabromooctadecanoic acid.

1. Sample Preparation

-

Lyophilization: The biological sample (e.g., algal biomass, sponge tissue) should be freeze-dried (lyophilized) to remove water content, which can interfere with solvent extraction.

-

Homogenization: The dried sample is then ground into a fine powder to increase the surface area for efficient lipid extraction.

2. Lipid Extraction

-

Solvent System: A modified Folch or Bligh-Dyer method is recommended. A common solvent system is a mixture of chloroform and methanol (2:1, v/v).

-

Procedure: The homogenized sample is suspended in the solvent mixture and agitated for a sufficient period. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the total lipid extract.

3. Chromatographic Purification

-

Solid-Phase Extraction (SPE): The crude lipid extract can be fractionated using SPE to isolate the fatty acid fraction from other lipid classes. A silica-based sorbent is typically used, with elution solvents of increasing polarity.

4. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

-

Transesterification: The purified fatty acid fraction is converted to its methyl esters (FAMEs) to increase volatility for gas chromatography. This is typically achieved by reacting the fatty acids with a reagent such as boron trifluoride in methanol (BF3-MeOH).

5. Analytical Identification and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Separation: The FAMEs mixture is separated on a GC column (e.g., a polar capillary column).

-

Identification: The mass spectrometer detects the eluted compounds. The mass spectrum of 9,10,12,13-tetrabromooctadecanoic acid methyl ester will exhibit a characteristic isotopic pattern due to the presence of four bromine atoms.

-

Quantification: Quantification can be achieved by using an appropriate internal standard and generating a calibration curve with a certified reference standard of 9,10,12,13-tetrabromooctadecanoic acid.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Direct Analysis: This technique allows for the analysis of the underivatized free fatty acid.

-

Separation: Reversed-phase liquid chromatography is typically employed.

-

Identification and Quantification: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the identification and quantification of the target analyte through specific precursor-to-product ion transitions.

-

Conclusion

While the natural occurrence of 9,10,12,13-tetrabromooctadecanoic acid remains to be definitively established, the rich chemical landscape of the marine environment, coupled with the known biosynthesis of other brominated lipids, provides a strong rationale for its potential existence in nature. The hypothetical biosynthetic pathway and the detailed analytical protocols outlined in this guide offer a framework for future research aimed at isolating and characterizing this and other novel halogenated fatty acids from marine sources. Such investigations could unveil new bioactive molecules with potential applications in drug discovery and development. Further exploration of the metabolomes of red algae and marine sponges is a promising avenue for discovering the natural sources of this intriguing molecule.

References

- 1. Different speciation for bromine in brown and red algae, revealed by in vivo X-ray absorption spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Lipidomics Study of Four Edible Red Seaweeds Based on RPLC-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria [escholarship.org]

- 4. The distribution of brominated long-chain fatty acids in sponge and symbiont cell types from the tropical marine sponge Amphimedon terpenensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Natural and man-made organobromine compounds in marine biota from Central Norway - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 9,10,12,13-Tetrabromooctadecanoic Acid: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available toxicological information for 9,10,12,13-Tetrabromooctadecanoic acid (CAS No. 1794-89-4). Despite a comprehensive search of scientific literature and toxicological databases, it is crucial to note that in-depth toxicological studies for this specific compound are exceedingly limited. The information presented herein is based on publicly accessible safety data sheets and chemical repositories.

Hazard Identification and Classification

9,10,12,13-Tetrabromooctadecanoic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements.[1]

Table 1: GHS Hazard Classification [1]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

The signal word associated with these classifications is "Warning".[1]

Quantitative Toxicological Data

A thorough literature search did not yield specific quantitative toxicological data such as LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), or LOAEL (Lowest-Observed-Adverse-Effect Level) for 9,10,12,13-Tetrabromooctadecanoic acid. A safety data sheet for a related, non-brominated compound, stearic acid, lists an oral LD50 in rats as 4600 mg/kg, but this is not directly applicable to the tetrabrominated form.[2] The addition of four bromine atoms to the fatty acid backbone can significantly alter its toxicological properties.

Due to the absence of specific studies, no quantitative data can be presented in a tabular format for comparative analysis.

Experimental Protocols

No detailed experimental protocols for toxicological assessments of 9,10,12,13-Tetrabromooctadecanoic acid were found in the public domain. Standardized OECD guidelines for testing chemicals would likely be followed for any future studies on this compound. These would include, but not be limited to:

-

Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Irritation/Corrosion: OECD Test Guideline 404

-

Eye Irritation/Corrosion: OECD Test Guideline 405

-

Genotoxicity: Ames test (OECD 471), In vitro micronucleus assay (OECD 487)

-

Repeated Dose Toxicity: OECD Test Guideline 407 (28-day) or 408 (90-day)

Signaling Pathways and Mechanism of Toxicity

There is no available information regarding the signaling pathways or mechanisms of toxicity for 9,10,12,13-Tetrabromooctadecanoic acid. Research on other brominated compounds, such as brominated flame retardants, has indicated potential for endocrine disruption and effects on thyroid hormone signaling; however, it is unknown if 9,10,12,13-Tetrabromooctadecanoic acid shares these properties. Without experimental data, any discussion of signaling pathways would be purely speculative.

Data Visualization

Given the lack of experimental data and identified signaling pathways, a diagram illustrating these aspects cannot be generated. However, a logical workflow for the hazard identification of a chemical with limited data is presented below.

References

Unveiling the Double-Edged Sword: A Technical Guide to the Biological Activity of Brominated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Brominated fatty acids (BFAs), a class of lipids characterized by the incorporation of one or more bromine atoms, are emerging from the shadows of general toxicity to be recognized for their potent and specific biological activities. Historically associated with the adverse effects of brominated vegetable oils (BVOs), recent research has illuminated their capacity to modulate key cellular processes through precise interactions with enzymes and signaling pathways. This technical guide provides an in-depth exploration of the core biological activities of BFAs, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support further research and drug development endeavors.

Enzyme Inhibition: A Promiscuous and Potent Activity

A primary mechanism through which brominated fatty acids exert their biological effects is through the inhibition of a variety of enzymes, particularly those involved in lipid metabolism. Their structural similarity to endogenous fatty acids allows them to interact with the active sites or allosteric sites of these enzymes, often leading to irreversible inhibition.

1.1. Inhibition of Fatty Acid β-Oxidation

Brominated fatty acids are potent inhibitors of mitochondrial β-oxidation, the central pathway for the catabolism of fatty acids. The introduction of a bromine atom, particularly at the α-position, disrupts the enzymatic reactions of this pathway.

A key target is 3-ketoacyl-CoA thiolase , the enzyme responsible for the final step of the β-oxidation spiral. Incubation of rat liver mitochondria with 10 µM DL-2-bromooctanoate leads to the complete and irreversible inactivation of 3-ketoacyl-CoA thiolase I.[1] The proposed mechanism involves the mitochondrial conversion of 2-bromooctanoate to 2-bromo-3-ketooctanoyl-CoA, an α-haloketone that acts as the active inhibitor.[1] This targeted inhibition leads to an accumulation of short-chain acyl-CoA derivatives.[2]

1.2. Disruption of Protein Acylation and Deacylation

Protein S-palmitoylation, the reversible attachment of palmitate to cysteine residues, is a critical post-translational modification that governs protein localization, stability, and function. The brominated fatty acid analogue 2-bromopalmitate (2-BP) is a widely used tool to study this process, acting as a general inhibitor of protein acyltransferases (PATs), the enzymes that catalyze palmitoylation.[3]

2-BP covalently blocks the formation of the acyl-intermediate of PATs with an in vitro IC50 of approximately 10 µM.[3] It also inhibits the plasma membrane localization of GAP43-YFP, a marker of palmitoylation, in live cells with a similar IC50 of 14.9 µM.[3] However, the activity of 2-BP is not limited to PATs. It also inhibits acyl-protein thioesterases (APTs), the enzymes responsible for depalmitoylation, through an uncompetitive mechanism.[4] This dual inhibition underscores the complexity of using 2-BP as a specific inhibitor and highlights its profound impact on the entire palmitoylation cycle. Furthermore, 2-bromopalmitate and its CoA derivative are considered promiscuous inhibitors, affecting a range of membrane-bound enzymes involved in lipid metabolism, including mono- and diacylglycerol acyltransferases, with calculated Ki values lower than the Km for the natural substrate, palmitoyl-CoA.[5]

Modulation of Cellular Signaling Pathways

By inhibiting key enzymes, particularly those involved in protein palmitoylation, brominated fatty acids can significantly alter critical cellular signaling pathways. This modulation can lead to a range of cellular responses, from altered cell growth and migration to changes in immune responses.

2.1. Interference with Ras and T-Cell Receptor Signaling

The proper localization and function of many signaling proteins are dependent on palmitoylation. The Ras family of small GTPases, central regulators of cell proliferation and differentiation, require palmitoylation for their trafficking to and anchoring at the plasma membrane.[6][7][8] By inhibiting PATs, 2-bromopalmitate prevents Ras palmitoylation, leading to its mislocalization and subsequent inhibition of downstream signaling cascades such as the FGF/ERK pathway.[1] This has been shown to suppress the proliferation, invasion, and migration of hypopharyngeal squamous cell carcinoma (HPSCC) cells in vitro at a concentration of 50 μM.[1]

Similarly, T-cell receptor (TCR) signaling is critically dependent on the palmitoylation of key components like the Src-family kinases Fyn and Lck, and the adaptor protein LAT.[9] Treatment of Jurkat T-cells with 2-bromopalmitate blocks the localization of these proteins to detergent-resistant membranes (lipid rafts), leading to impaired TCR signaling, as evidenced by reduced tyrosine phosphorylation, calcium release, and MAP kinase activation.[9]

2.2. Activation of PPARα Signaling

In contrast to its inhibitory effects, bromide has been shown to alleviate fatty acid-induced lipid accumulation in mouse primary hepatocytes through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signals.[10] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[10][11]

Cytotoxicity and Other Biological Activities

The biological activities of brominated fatty acids extend beyond enzyme inhibition and signaling modulation to include cytotoxicity, anti-parasitic activity, and toxicological effects.

3.1. Cytotoxicity against Cancer Cells

The ability of 2-bromopalmitate to inhibit the malignant behaviors of HPSCC cells highlights the potential of brominated fatty acids as anti-cancer agents.[1] While specific IC50 values for cytotoxicity of many brominated fatty acids are still being determined, their interference with fundamental cellular processes like lipid metabolism and signaling suggests a broad potential for inhibiting cancer cell growth.

3.2. Anti-parasitic and Other Activities

A novel synthetic brominated vinylic fatty acid has demonstrated antileishmanial activity by effectively inhibiting the Leishmania topoisomerase IB enzyme. Furthermore, a polyunsaturated brominated fatty acid isolated from a marine sponge has been shown to exhibit moderate cytotoxicity.

3.3. Toxicology of Brominated Vegetable Oils (BVOs)

It is crucial to acknowledge the toxicological profile of brominated fatty acids, primarily derived from studies on BVOs. Animal studies have linked the consumption of BVOs to myocardial cellular degeneration, edema, necrosis, and increased lipid content in the heart and liver.[12][13] More recent studies have identified the thyroid as a potential target organ of toxicity.[13] These findings have led to the ban of BVOs as a food additive in many countries.[13]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of specific brominated fatty acids.

Table 1: Enzyme Inhibition Data

| Brominated Fatty Acid | Enzyme/Process | Organism/System | Inhibition Metric | Value | Reference |

| DL-2-Bromooctanoate | 3-Ketoacyl-CoA Thiolase I | Rat Liver Mitochondria | Concentration for complete inactivation | 10 µM | [1] |

| 2-Bromopalmitate | Protein Acyltransferases (PATs) | In vitro | IC50 | ~10 µM | [3] |

| 2-Bromopalmitate | GAP43-YFP Plasma Membrane Localization | Live Cells | IC50 | 14.9 µM | [3] |

| 2-Bromopalmitate | Monoacylglycerol Acyltransferase | Rat Liver Microsomes | Ki | < Km for Palmitoyl-CoA | [5] |

| 2-Bromopalmitate | Diacylglycerol Acyltransferase | Rat Liver Microsomes | Ki | < Km for Palmitoyl-CoA | [5] |

| 2-Bromopalmitoyl-CoA | Monoacylglycerol Acyltransferase | Rat Liver Microsomes | Ki | < Km for Palmitoyl-CoA | [5] |

| 2-Bromopalmitoyl-CoA | Diacylglycerol Acyltransferase | Rat Liver Microsomes | Ki | < Km for Palmitoyl-CoA | [5] |

Table 2: Effects on Cellular Processes

| Brominated Fatty Acid | Cellular Process | Cell Line/System | Concentration | Effect | Reference |

| 2-Bromopalmitate | Proliferation, Invasion, Migration | Fadu (HPSCC) Cells | 50 µM | Suppression | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

5.1. Protocol for 3-Ketoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the CoA-dependent cleavage of a 3-ketoacyl-CoA substrate.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 25 mM MgCl₂, 60 µM CoA.

-

Substrate: 50 µM Acetoacetyl-CoA.

-

Enzyme: Purified or mitochondrial extract containing 3-ketoacyl-CoA thiolase.

-

Inhibitor: Brominated fatty acid of interest.

-

-

Procedure:

-

Pre-incubate the enzyme preparation with the brominated fatty acid inhibitor for a specified time at 37°C.

-

Initiate the reaction by adding the acetoacetyl-CoA substrate to the assay buffer containing the pre-incubated enzyme-inhibitor mixture.

-

Monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the thioester bond of acetoacetyl-CoA.

-

Calculate the enzyme activity from the rate of absorbance change.

-

5.2. Protocol for Acyl-Biotinyl Exchange (ABE) Assay

This assay is used to detect changes in protein palmitoylation.

-

Reagents:

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and protease inhibitors.

-

Blocking Buffer: Lysis buffer containing 10 mM N-ethylmaleimide (NEM).

-

Cleavage Buffer: Lysis buffer containing 1 M hydroxylamine, pH 7.4.

-

Labeling Buffer: Lysis buffer containing 1 mM HPDP-biotin.

-

Streptavidin-agarose beads.

-

-

Procedure:

-

Lyse cells in Lysis Buffer.

-

Block free thiol groups by incubating the lysate with Blocking Buffer.

-

Precipitate proteins to remove excess NEM.

-

Resuspend the protein pellet and cleave thioester linkages by incubating with Cleavage Buffer.

-

Label the newly exposed cysteine residues by incubating with Labeling Buffer.

-

Capture biotinylated (formerly palmitoylated) proteins using streptavidin-agarose beads.

-

Elute the captured proteins and analyze by western blotting for the protein of interest.

-

5.3. Protocol for Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the brominated fatty acid for the desired time period.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals with the solubilization solution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by brominated fatty acids and a typical experimental workflow.

References

- 1. 2-Bromopalmitate inhibits malignant behaviors of HPSCC cells by hindering the membrane location of Ras protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brominated vegetable oil myopathy: inhibition at multiple sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities | PLOS One [journals.plos.org]

- 5. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]

- 7. welisa.uni-rostock.de [welisa.uni-rostock.de]

- 8. Palmitoylation and Plasma Membrane Localization of Ras2p by a Nonclassical Trafficking Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nsf.org [nsf.org]

- 13. Brominated Vegetable Oil (BVO) | FDA [fda.gov]

An In-depth Technical Guide to 9,10,12,13-Tetrabromooctadecanoic Acid for Researchers

This technical guide provides an overview of 9,10,12,13-tetrabromooctadecanoic acid, including its commercial availability, potential biological significance, and relevant experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the field of drug development and lipid research.

Compound Overview

9,10,12,13-Tetrabromooctadecanoic acid, also known as tetrabromostearic acid, is a halogenated derivative of linoleic acid.[1] Its structure consists of an eighteen-carbon chain with bromine atoms saturating the double bonds at the 9, 10, 12, and 13 positions. This modification significantly alters the physicochemical properties of the parent fatty acid, rendering it a subject of interest for various research applications.

Chemical and Physical Properties: [1]

-

Molecular Formula: C₁₈H₃₂Br₄O₂

-

Molecular Weight: 600.07 g/mol [2]

-

CAS Number: 1794-89-4[1]

-

Appearance: Solid[3]

Commercial Suppliers

For researchers looking to procure 9,10,12,13-tetrabromooctadecanoic acid, several commercial suppliers offer this compound in various purities and quantities. The following table summarizes the available information from a selection of vendors.

| Supplier | Purity | Available Quantities | Catalog Number/Reference |

| CymitQuimica | 95% | 250 mg, 1 g, 5 g | IN-DA0026ZW[3] |

| LabSolutions | >97.0% (T) | Not specified | Not specified[2] |

| Santa Cruz Biotechnology | Not specified | 1 g, 5 g | sc-223308 |

| Fisher Scientific | min 97% (T) | 10 g | Not specified[4] |

Note: Availability and specifications are subject to change. Please consult the suppliers' websites for the most current information.

Potential Biological Significance and Toxicity of Brominated Fatty Acids

While specific studies on the biological signaling pathways of 9,10,12,13-tetrabromooctadecanoic acid are limited, research on brominated vegetable oils (BVOs), which contain various brominated fatty acids, provides insights into their potential physiological effects.

Studies on animals fed with BVOs have indicated that brominated fats can accumulate in tissues, particularly in the heart, lungs, and adipose tissue.[5][6] Chronic intake of BVOs has been associated with adverse health effects, including potential disruption of thyroid function, as bromine can compete with iodine.[5] Toxicological studies in rats have shown that diets supplemented with brominated oils can lead to increased triglyceride content in the heart and soleus muscle, along with alterations in plasma cholesterol levels.[7][8] These findings suggest that the presence of bromine on the fatty acid backbone can significantly impact lipid metabolism and tissue homeostasis.

The U.S. Food and Drug Administration (FDA) has revoked the authorization for the use of BVO in food, citing studies that indicate potential adverse health effects in humans.[9] This regulatory action underscores the need for further research into the biological activities and safety profiles of individual brominated fatty acids like 9,10,12,13-tetrabromooctadecanoic acid.

Experimental Protocols

Detailed experimental protocols for the specific use of 9,10,12,13-tetrabromooctadecanoic acid are not widely published. However, standard methodologies for the synthesis, extraction, and analysis of fatty acids can be adapted for this compound.

a) Synthesis of 9,10,12,13-Tetrabromooctadecanoic Acid

A plausible synthetic route for 9,10,12,13-tetrabromooctadecanoic acid involves the direct bromination of linoleic acid.

Materials:

-

Linoleic acid

-

Bromine (Br₂)

-

A suitable inert solvent (e.g., diethyl ether or glacial acetic acid)

-

Sodium thiosulfate solution (for quenching excess bromine)

Procedure:

-

Dissolve linoleic acid in the chosen inert solvent in a round-bottom flask, cooled in an ice bath.

-

Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in the same solvent to the linoleic acid solution with constant stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

Allow the reaction to proceed to completion. The disappearance of the bromine color can indicate the reaction's progress.

-

Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

-

Extract the product using a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the 9,10,12,13-tetrabromooctadecanoic acid by recrystallization or column chromatography.

b) General Protocol for Extraction from Biological Samples

This protocol is a general method for lipid extraction and can be adapted for tissues or cells treated with 9,10,12,13-tetrabromooctadecanoic acid.

Materials:

-

Biological sample (e.g., cultured cells, tissue homogenate)

-

Internal standard (e.g., a deuterated analog, if available)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen evaporator

Procedure:

-

To the biological sample, add an appropriate internal standard.

-

Add a mixture of chloroform and methanol (typically in a 2:1 v/v ratio).

-

Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and cell lysis.

-

Add 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge the sample to separate the aqueous and organic layers.

-

Carefully collect the lower organic (chloroform) phase, which contains the lipids.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., GC-MS or LC-MS).

c) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis by GC-MS, fatty acids are typically derivatized to form more volatile esters.

Materials:

-

Extracted lipid sample

-

Derivatizing agent (e.g., pentafluorobenzyl bromide)

-

Solvent (e.g., acetonitrile, iso-octane)

-

GC-MS system

Procedure:

-

Dry the extracted lipid sample under vacuum.

-

Add the derivatizing agent (e.g., 1% pentafluorobenzyl bromide in acetonitrile) and a catalyst (e.g., 1% diisopropylethylamine in acetonitrile).

-

Incubate at room temperature to allow for derivatization.

-

Dry the sample again under vacuum and reconstitute in a solvent suitable for injection (e.g., iso-octane).

-

Inject the sample into the GC-MS for analysis. The specific GC temperature program and MS parameters will need to be optimized for the compound.

Investigating Biological Activity

Given the lack of specific data on its biological roles, a primary area of research would be to investigate the bioactivity of 9,10,12,13-tetrabromooctadecanoic acid. The following workflow outlines a general approach for such an investigation.

This workflow begins with initial in vitro screening to assess cytotoxicity and any observable phenotypic changes in cell models. If significant bioactivity is detected, further mechanistic studies can be undertaken to identify molecular targets and affected signaling pathways. Finally, in vivo studies using animal models would be necessary to validate the findings and assess the compound's overall physiological effects.

References

- 1. 9,10,12,13-Tetrabromooctadecanoic acid | C18H32Br4O2 | CID 98942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. Octadecanoic acid, 9,10,12,13-tetrabromo- | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Brominated Vegetable Oil: What Is It? [webmd.com]

- 6. Brominated vegetable oil (bvo) | Center for Science in the Public Interest [cspi.org]

- 7. [Toxicological effects induced by the chronic intake of brominated vegetable oils] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of brominated vegetable oils on heart lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

Methodological & Application

GC-MS protocol for 9,10,12,13-Tetrabromooctadecanoic acid analysis

An Application Note and Protocol for the GC-MS Analysis of 9,10,12,13-Tetrabromooctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10,12,13-Tetrabromooctadecanoic acid is a polybrominated fatty acid that can be found as a component of brominated vegetable oils (BVOs), which have been used as emulsifiers in citrus-flavored soft drinks.[1] Due to regulatory scrutiny and concerns over the bioaccumulation of brominated compounds, sensitive and specific analytical methods are required for its detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids, offering high resolution and sensitivity.[2]

However, the direct analysis of 9,10,12,13-tetrabromooctadecanoic acid by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group, which can lead to poor chromatographic peak shape and adsorption to the stationary phase.[3] To overcome these limitations, a derivatization step is essential. This application note provides a detailed protocol for the analysis of 9,10,12,13-tetrabromooctadecanoic acid by converting it into its more volatile fatty acid methyl ester (FAME) derivative.[4]

Experimental Protocol

This protocol outlines the steps for sample preparation, derivatization, and subsequent GC-MS analysis of 9,10,12,13-tetrabromooctadecanoic acid.

1. Sample Preparation (from a lipid extract)

This protocol assumes the starting material is a lipid extract from a biological or other matrix. The extraction of lipids from the initial sample should be performed using established methods, such as a Folch or Bligh-Dyer extraction, to isolate the total lipid fraction.

-

Internal Standard Spiking: To an accurately weighed or measured amount of the lipid extract in a glass reaction vial, add a known quantity of an appropriate internal standard. Heptadecanoic acid (C17:0) is a suitable choice as it is not typically found in most biological samples.[3]

-

Solvent Evaporation: Evaporate the solvent from the lipid extract and internal standard mixture to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to remove all water, as its presence can hinder the subsequent derivatization reaction.[4]

2. Derivatization to Fatty Acid Methyl Ester (FAME)

The conversion of the carboxylic acid to a methyl ester increases volatility for GC analysis.[4] This procedure uses boron trifluoride (BF3) in methanol.

-

Reagent Addition: To the dried lipid extract, add 1 mL of 12-14% BF3-methanol reagent.[3]

-

Reaction: Tightly cap the reaction vial and heat it at 60°C for 10 minutes in a heating block or water bath.[4] This step facilitates the esterification process.

-

Extraction of FAMEs:

-

Cool the vial to room temperature.

-

Add 1 mL of water and 1 mL of hexane to the vial.[4]

-

Vortex vigorously for 2 minutes to extract the FAMEs into the hexane layer.

-

Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to achieve phase separation.

-

-

Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.

3. GC-MS Analysis

The following parameters are provided as a starting point and may require optimization for your specific instrument and column.

Data Presentation

Table 1: GC-MS Instrument Parameters

| Parameter | Typical Value/Setting |

|---|---|

| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |

| Column | DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar wax column[5] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min[5] |

| Injector | Split/Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration)[5] |

| Oven Program | Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 250°C, hold for 15 min |

| MS Transfer Line Temp | 250 °C |

| MS Source Temp | 230 °C[5] |

| MS Quad Temp | 150 °C[5] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |

| Acquisition Mode | Full Scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification[6] |

Table 2: Quantitative Data and SIM Ions

Quantitative performance metrics such as Retention Time (RT), Limit of Detection (LOD), and Limit of Quantitation (LOQ) are instrument-dependent and must be determined during method validation. The ions suggested below are based on the structure of methyl 9,10,12,13-tetrabromooctadecanoate and should be confirmed by analyzing a standard. The characteristic isotopic pattern of bromine is a key identifier.

| Analyte | Retention Time (RT) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | LOD / LOQ |

| Methyl 9,10,12,13-tetrabromooctadecanoate | To be determined | Proposed: Molecular ion cluster (e.g., 612, 614, 616) | Proposed: Fragments showing loss of Br or methoxy group | To be determined during method validation |

| Methyl heptadecanoate (Internal Standard) | To be determined | 284 (M+) | 74, 87 | N/A |

Note: The exact mass spectrum of methyl 9,10,12,13-tetrabromooctadecanoate should be acquired to confirm the most abundant and specific ions for SIM mode analysis.

Mandatory Visualization

Caption: Experimental workflow for the analysis of 9,10,12,13-Tetrabromooctadecanoic acid.

References

- 1. 2.7. GC–MS Analysis of FAMEs [bio-protocol.org]

- 2. scioninstruments.com [scioninstruments.com]

- 3. benchchem.com [benchchem.com]

- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Brominated Fatty Acids in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated fatty acids are lipid molecules in which one or more bromine atoms have been incorporated. These compounds are of growing interest in toxicology and metabolic research due to their presence in certain food additives, such as brominated vegetable oil (BVO), and their potential use as chemical probes in studying lipid metabolism. Upon ingestion, triglycerides containing brominated fatty acids can be hydrolyzed, releasing the free fatty acids into circulation, which can then accumulate in various tissues, including adipose tissue, the liver, and the heart.[1][2] Recent studies have raised concerns about the potential adverse health effects of these compounds, including toxic effects on the thyroid.[3] Consequently, sensitive and specific analytical methods are required to quantify brominated fatty acids in biological matrices to understand their toxicokinetics and metabolic fate.

This application note provides a detailed protocol for the quantification of common brominated fatty acids, such as dibromostearic acid, tetrabromostearic acid, and 2-bromopalmitic acid, in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology encompasses sample preparation involving saponification to release total fatty acids, followed by a robust LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation: Saponification of Biological Samples

This protocol is designed to hydrolyze esterified fatty acids from complex lipids in biological matrices (e.g., plasma, tissue homogenates) to yield free fatty acids for analysis.

Materials:

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Potassium Hydroxide (KOH)

-

Formic Acid

-

Hexane

-

Acetonitrile (ACN)

-

Isopropanol (IPA)

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block (80°C)

-

Glass vials

Procedure:

-

Sample Aliquoting: Transfer a known amount of the biological sample (e.g., 100 µL of plasma or a specific weight of tissue homogenate) into a glass vial.

-

Saponification Solution Preparation: Prepare a saponification solution of 0.3 M KOH in 90:10 methanol:water.

-

Hydrolysis: Add 1 mL of the saponification solution to each sample. Vortex vigorously for 30 seconds to ensure thorough mixing.

-

Heating: Securely cap the vials and incubate in an 80°C water bath for 1 hour to facilitate the hydrolysis of esterified fatty acids.

-

Cooling: After incubation, cool the samples on ice.

-

Acidification: Add 100 µL of formic acid to neutralize the solution.

-

Liquid-Liquid Extraction:

-

Add 900 µL of hexane to each vial.

-

Vortex for 1 minute to extract the free fatty acids into the organic layer.

-

Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

-

-

Collection of Organic Layer: Carefully transfer 600 µL of the upper hexane layer to a new clean glass vial, avoiding the aqueous layer.

-

Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a solution of 65:30:5 acetonitrile:isopropanol:water. Vortex to ensure the residue is fully dissolved.

-

Final Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any insoluble debris.

-

Sample Transfer: Transfer 80 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is recommended for the separation of fatty acids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution should be optimized to achieve separation of the target brominated fatty acids from other endogenous fatty acids. A suggested starting gradient is:

-

0-2 min: 30% B

-

2-10 min: Linear gradient from 30% to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 30% B and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. Fatty acids are readily deprotonated to form [M-H]⁻ ions.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Parameters: These should be optimized for the specific instrument but typical starting points include:

-

Capillary Voltage: -3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Cone Gas Flow: 150 L/hr

-

Desolvation Gas Flow: 1000 L/hr

-

Data Presentation

Table 1: Proposed MRM Transitions for Brominated Fatty Acids

Disclaimer: The following MRM transitions are proposed based on the chemical structures of the analytes. These transitions should be confirmed and optimized by infusing individual standards of the brominated fatty acids into the mass spectrometer.

| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Proposed Fragmentation |

| 2-Bromopalmitic Acid | 335.1/337.1 | 255.2 | Loss of HBr |

| 2-Bromopalmitic Acid | 335.1/337.1 | 79/81 | Bromide ion |

| Dibromostearic Acid | 441.1/443.1/445.1 | 361.2 | Loss of HBr |

| Dibromostearic Acid | 441.1/443.1/445.1 | 79/81 | Bromide ion |

| Tetrabromostearic Acid | 598.9/600.9/602.9/604.9/606.9 | 519.0 | Loss of HBr |

| Tetrabromostearic Acid | 598.9/600.9/602.9/604.9/606.9 | 79/81 | Bromide ion |

Table 2: Quantitative Performance (To be determined during method validation)

The following parameters must be established through a comprehensive method validation study.

| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (%RSD) |

| 2-Bromopalmitic Acid | TBD | TBD | TBD | TBD | TBD |

| Dibromostearic Acid | TBD | TBD | TBD | TBD | TBD |

| Tetrabromostearic Acid | TBD | TBD | TBD | TBD | TBD |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of brominated fatty acids.

Caption: PPARα signaling pathway activated by fatty acids.

References

Application Notes and Protocols for the Sample Preparation of 9,10,12,13-Tetrabromooctadecanoic Acid in Environmental Matrices

Introduction

9,10,12,13-Tetrabromooctadecanoic acid (TBODA) is a brominated fatty acid that may be present in the environment due to industrial activities or as a metabolite of other brominated compounds. Its analysis in complex environmental matrices such as water, soil, sediment, and biota requires robust sample preparation methods to isolate it from interfering substances and concentrate it to detectable levels. This document provides detailed protocols for the extraction and cleanup of TBODA from these matrices, based on established methods for other persistent and bioaccumulative brominated compounds like polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants (BFRs).[1][2][3]

The selection of an appropriate method depends on the specific matrix, the required detection limits, and the available instrumentation. The protocols provided below are intended as a starting point for method development and may require further optimization for specific sample types and analytical requirements.

Quantitative Data for Analogous Brominated Compounds

Due to the limited availability of specific quantitative data for TBODA, the following tables summarize typical performance data for the analysis of other polybrominated compounds (e.g., PBDEs) in various environmental matrices. These values can serve as a benchmark for the expected performance of the methods described herein.

Table 1: Typical Recoveries for Brominated Compounds in Environmental Matrices

| Matrix | Compound Class | Extraction Method | Cleanup Method | Average Recovery (%) | Reference |

| Soil/Sediment | PBDEs | Pressurized Liquid Extraction (PLE) | Silica Gel Column Chromatography | 85-115 | [4][5] |

| Soil/Sediment | PBDEs | Soxhlet Extraction | Alumina/Silica Column | 81-98 | [5] |

| Water | PBDEs | Solid-Phase Extraction (SPE) | Not specified | 90-108 | [6] |

| Biota (Fish) | PBDEs | Pressurized Liquid Extraction (PLE) | Gel Permeation Chromatography (GPC) & Florisil | 80-110 | [2] |

| Biota (Fish) | Novel BFRs | Liquid-Solid Extraction | Multilayer Silica Gel | 40-174 | [7] |

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Brominated Compounds

| Matrix | Compound Class | Analytical Method | LOD | LOQ | Reference |

| Soil/Sediment | PBDEs | GC-MS/MS | 0.013 - 0.25 ng/g | Not Specified | [5] |

| Water | PBDEs | GC-MS | 1 - 2 pg/mL | 4 pg/mL | [6] |

| Biota (Fish) | PBDEs | GC-HRMS | Not Specified | 0.375–2.8 ng/mL | [2] |

Experimental Protocols

Protocol 1: Sample Preparation of TBODA in Water

This protocol describes a method for the extraction of TBODA from water samples using solid-phase extraction (SPE), a common technique for isolating organic compounds from aqueous matrices.[1][6]

1. Sample Collection and Preservation:

-

Collect water samples in pre-cleaned amber glass bottles.

-

To inhibit microbial degradation, preserve the samples by acidifying to pH < 2 with sulfuric acid.

-

Store samples at 4°C and extract within 7 days of collection.

2. Materials and Reagents:

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18)

-

Methanol (pesticide grade)

-

Dichloromethane (pesticide grade)

-

Hexane (pesticide grade)

-

Nitrogen gas (high purity)

-

Vortex mixer

-

SPE manifold

3. Extraction Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Load the water sample (typically 500 mL to 1 L) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining salts and polar interferences.

-

Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 30 minutes.

-

Elution: Elute the trapped analytes from the cartridge by passing 10 mL of a dichloromethane/hexane (1:1, v/v) mixture.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

Protocol 2: Sample Preparation of TBODA in Soil and Sediment

This protocol details the extraction of TBODA from soil and sediment samples using Pressurized Liquid Extraction (PLE), an efficient technique for solid matrices.[1][4]

1. Sample Preparation:

-

Air-dry the soil or sediment samples to a constant weight.

-

Grind the dried samples to a fine powder using a mortar and pestle and sieve to ensure homogeneity.

-

Store the prepared samples in a desiccator until extraction.

2. Materials and Reagents:

-

Pressurized Liquid Extraction (PLE) system

-

Diatomaceous earth or sand

-

Hexane (pesticide grade)

-

Dichloromethane (pesticide grade)

-

Silica gel (activated at 130°C for 12 hours)

-

Sodium sulfate (anhydrous, baked at 400°C for 4 hours)

-

Glass chromatography column

3. Extraction Procedure:

-

Cell Preparation: Mix approximately 10 g of the dried sample with an equal amount of diatomaceous earth and place it into a PLE extraction cell.

-

Extraction: Extract the sample using a PLE system with a 1:1 (v/v) mixture of hexane and dichloromethane under the following conditions:

-

Temperature: 100-120°C

-

Pressure: 1500 psi

-

Static time: 10-15 minutes

-

Number of cycles: 2

-

-

Concentration: Collect the extract and concentrate it to approximately 2 mL using a rotary evaporator or a gentle stream of nitrogen.

4. Cleanup Procedure:

-

Column Preparation: Prepare a multi-layer silica gel column by packing a chromatography column with glass wool, 1 cm of anhydrous sodium sulfate, 10 g of activated silica gel, and another 1 cm of anhydrous sodium sulfate on top.

-

Sample Loading: Load the concentrated extract onto the top of the silica gel column.

-

Elution: Elute the column with 50 mL of a hexane/dichloromethane (1:1, v/v) mixture.

-

Final Concentration: Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

Protocol 3: Sample Preparation of TBODA in Biota (Fish Tissue)

This protocol is designed for the extraction and cleanup of TBODA from fatty biological tissues, such as fish, incorporating a lipid removal step.[2][7]

1. Sample Preparation:

-

Homogenize the tissue sample.

-

Lyophilize (freeze-dry) the homogenized sample to remove water.

-

Grind the lyophilized tissue into a fine powder.

2. Materials and Reagents:

-

Soxhlet extraction apparatus or PLE system

-

Hexane (pesticide grade)

-

Dichloromethane (pesticide grade)

-

Gel Permeation Chromatography (GPC) system with a Bio-Beads S-X3 column

-

Florisil cartridges

3. Extraction Procedure:

-

Extraction: Extract approximately 5 g of the lyophilized tissue using either Soxhlet extraction with a hexane/dichloromethane (1:1, v/v) mixture for 18-24 hours or PLE with the same solvent mixture.

-

Concentration: Concentrate the extract to 2-5 mL.

4. Lipid Removal (Cleanup Step 1):

-

GPC: Perform Gel Permeation Chromatography (GPC) to remove lipids. Use a Bio-Beads S-X3 column with a hexane/dichloromethane (1:1, v/v) mobile phase. Collect the fraction containing the analytes, which elutes after the lipid fraction.

5. Further Cleanup (Cleanup Step 2):

-

Florisil Cartridge: Further clean the GPC fraction using a Florisil cartridge.

-

Elution: Elute the analytes with a suitable solvent mixture, such as hexane/dichloromethane.

-

Final Concentration: Concentrate the final eluate to 1 mL under a gentle stream of nitrogen for instrumental analysis.

Visualizations

Below are diagrams illustrating the experimental workflows for the sample preparation of 9,10,12,13-Tetrabromooctadecanoic acid in different environmental matrices.

Caption: Workflow for TBODA sample preparation in water.

Caption: Workflow for TBODA sample preparation in soil/sediment.

Caption: Workflow for TBODA sample preparation in biota.

References

- 1. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. agilent.com [agilent.com]

- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

Anwendungs- und Protokollhinweise: Derivatisierung von 9,10,12,13-Tetrabromoctadecansäure für die GC-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die Gaschromatographie (GC) ist eine leistungsstarke analytische Technik zur Trennung und Quantifizierung von flüchtigen und thermisch stabilen Verbindungen.[1] Viele organische Moleküle, insbesondere solche mit polaren funktionellen Gruppen wie Carbonsäuren, sind jedoch nicht direkt für die GC-Analyse geeignet, da sie eine geringe Flüchtigkeit aufweisen und zur Adsorption an der GC-Säule neigen. Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt erforderlich, um die Polarität des Analyten zu verringern und seine Flüchtigkeit und thermische Stabilität zu erhöhen.

9,10,12,13-Tetrabromoctadecansäure, eine bromierte Fettsäure, erfordert eine Derivatisierung, um ihre Carboxygruppe zu modifizieren und sie für die GC-Analyse zugänglich zu machen. Die gebräuchlichste Methode zur Derivatisierung von Fettsäuren ist die Umwandlung in ihre entsprechenden Fettsäuremethylester (FAMEs). Dieses Dokument beschreibt ein detailliertes Protokoll für die Methylesterifizierung von 9,10,12,13-Tetrabromoctadecansäure und die anschließende Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS).

Experimentelle Protokolle

2.1. Herstellung von methanolischem HCl (ca. 2 M)

Dieses Protokoll beschreibt die Herstellung von methanolischer Salzsäure, einem gängigen Reagenz für die Veresterung von Fettsäuren.

-

Materialien:

-

Acetylchlorid

-

Methanol (wasserfrei)

-

Glasflasche mit Schraubverschluss

-

Messzylinder

-

Pipetten

-

-

Verfahren:

-

In einem gut belüfteten Abzug 18 ml Methanol in eine saubere, trockene Glasflasche geben.

-

Langsam und vorsichtig 2 ml Acetylchlorid unter Rühren zum Methanol hinzufügen. Achtung: Die Reaktion ist exotherm.

-

Die Flasche verschließen und die Lösung vor Gebrauch abkühlen lassen. Das resultierende Gemisch ist eine ca. 2 M methanolische Salzsäurelösung.

-

2.2. Derivatisierung von 9,10,12,13-Tetrabromoctadecansäure zu ihrem Methylester (TBOMS)

-

Materialien:

-

Probe, die 9,10,12,13-Tetrabromoctadecansäure enthält

-

Methanolische HCl (2 M)

-

Toluol oder n-Hexan

-

Natriumsulfat (wasserfrei)

-

Heizblock oder Wasserbad

-

Reaktionsgefäße mit Schraubverschluss (z. B. 2-ml-GC-Vials)

-

-

Verfahren:

-